6,7-Dichloroquinoxaline-5,8-dione
Overview
Description
6,7-Dichloroquinoxaline-5,8-dione is a chemical compound with the molecular formula C₈H₂Cl₂N₂O₂ and a molecular weight of 229.02 g/mol . It is known for its potent inhibitory effects on DNA topoisomerase I, making it a significant compound in cancer research . This compound is highly active against lung adenocarcinoma cells and various tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloroquinoxaline-5,8-dione involves the reaction of 6,7-dichloroquinoline-5,8-dione with various reagents . One common method includes the use of ethyl 3-oxopentanoate, ethyl 4-methyl-3-oxopentanoate, and ethyl 3-oxo-3-phenylpropanoate . The reaction conditions typically involve heating and the use of solvents like chloroform .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound’s synthesis in a laboratory setting provides a basis for scaling up to industrial production, involving similar reagents and conditions but on a larger scale .
Chemical Reactions Analysis
6,7-Dichloroquinoxaline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are quinoxaline derivatives and dihydroquinoxaline derivatives .
Scientific Research Applications
6,7-Dichloroquinoxaline-5,8-dione has a wide range of scientific research applications:
Mechanism of Action
6,7-Dichloroquinoxaline-5,8-dione exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription . The inhibition of this enzyme leads to the arrest of the cell cycle at the G2/M phase and induces apoptosis through caspase activation . This mechanism is particularly effective against tumor cells, making the compound a potent anti-cancer agent .
Comparison with Similar Compounds
6,7-Dichloroquinoxaline-5,8-dione can be compared with other similar compounds, such as:
6,7-Dichloroquinoline-5,8-dione: This compound is also a potent inhibitor of DNA topoisomerase I and has similar anti-cancer properties.
6,7-Dichloroquinoxaline-2,3-dione: Known for its antagonistic effects on the NMDA receptor glycine site, this compound is used in neurological research.
The uniqueness of this compound lies in its dual role as an anti-cancer agent and a molecular imaging agent, making it a versatile compound in scientific research .
Properties
IUPAC Name |
6,7-dichloroquinoxaline-5,8-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2O2/c9-3-4(10)8(14)6-5(7(3)13)11-1-2-12-6/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYCJGXCYDOTGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)C(=C(C2=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144624 | |
Record name | 5,8-Quinoxalinedione, 6,7-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102072-82-2 | |
Record name | 6,7-Dichloro-5,8-quinoxalinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102072-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8-Quinoxalinedione, 6,7-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102072822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8-Quinoxalinedione, 6,7-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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